molecular formula C17H19N5O3 B2700016 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide CAS No. 2034516-37-3

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide

Cat. No.: B2700016
CAS No.: 2034516-37-3
M. Wt: 341.371
InChI Key: WLEOCEVYROXRSW-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Aly et al. (2017) describe the regioselective synthesis of 5-aminopyrazoles, which are closely related to the structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide. Their study provides insight into the synthesis process of such compounds, including reactions and structural confirmation through NMR and X-ray analyses (Aly et al., 2017).

Optical Properties and Structural Characterization

Jiang et al. (2012) conducted a study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. They explored the synthesis, X-ray crystal structure, and optical properties of these compounds, which are relevant to the study of this compound (Jiang et al., 2012).

Antimicrobial Activity

Desai et al. (2013) explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. This research is pertinent as it provides insights into the potential antimicrobial applications of similar compounds, including this compound (Desai et al., 2013).

Computational and Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. This study is relevant for understanding the broader applications of this compound in fields like toxicity assessment, tumour inhibition, and antioxidant activities (Faheem, 2018).

Enzyme Activity Modulation

Tomi et al. (2010) described the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on the activities of certain transferase enzymes. This is particularly relevant for understanding the biochemical applications of this compound (Tomi et al., 2010).

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-22-10-12(8-19-22)16-20-15(25-21-16)9-18-17(23)14-6-5-13(24-3)7-11(14)2/h5-8,10H,4,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOCEVYROXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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